1,4-Benzenediamine, N-ethyl-N-phenyl- 1,4-Benzenediamine, N-ethyl-N-phenyl-
Brand Name: Vulcanchem
CAS No.: 5543-89-5
VCID: VC19733696
InChI: InChI=1S/C14H16N2/c1-2-16(13-6-4-3-5-7-13)14-10-8-12(15)9-11-14/h3-11H,2,15H2,1H3
SMILES:
Molecular Formula: C14H16N2
Molecular Weight: 212.29 g/mol

1,4-Benzenediamine, N-ethyl-N-phenyl-

CAS No.: 5543-89-5

Cat. No.: VC19733696

Molecular Formula: C14H16N2

Molecular Weight: 212.29 g/mol

* For research use only. Not for human or veterinary use.

1,4-Benzenediamine, N-ethyl-N-phenyl- - 5543-89-5

CAS No. 5543-89-5
Molecular Formula C14H16N2
Molecular Weight 212.29 g/mol
IUPAC Name 4-N-ethyl-4-N-phenylbenzene-1,4-diamine
Standard InChI InChI=1S/C14H16N2/c1-2-16(13-6-4-3-5-7-13)14-10-8-12(15)9-11-14/h3-11H,2,15H2,1H3
Standard InChI Key HIWOQWICOFGBEQ-UHFFFAOYSA-N
Canonical SMILES CCN(C1=CC=CC=C1)C2=CC=C(C=C2)N

Chemical Identity and Structural Properties

1,4-Benzenediamine, N-ethyl-N-phenyl- (CAS 5543-89-5) belongs to the benzenediamine class, featuring a benzene ring substituted with two amine groups—one ethylated and the other phenylated. Its structural configuration is critical to its reactivity and industrial utility.

Table 1: Key Chemical Properties

PropertyValue
CAS Registry Number5543-89-5
IUPAC Name4-N-ethyl-4-N-phenylbenzene-1,4-diamine
Molecular FormulaC₁₄H₁₆N₂
Molecular Weight212.29 g/mol
SMILESCCN(C1=CC=CC=C1)C2=CC=C(C=C2)N
InChI KeyHIWOQWICOFGBEQ-UHFFFAOYSA-N
PubChem Compound ID10878483

The compound’s planar benzene ring and electron-rich amine groups facilitate conjugation, enhancing its stability in chromophore formation.

Synthesis and Industrial Production

The synthesis of 1,4-Benzenediamine, N-ethyl-N-phenyl- typically involves alkylation reactions. The primary method entails reacting 1,4-benzenediamine with ethyl halides (e.g., ethyl chloride) and phenyl halides (e.g., bromobenzene) under controlled conditions. A base such as sodium hydroxide is often employed to deprotonate the amine groups, promoting nucleophilic substitution.

Reaction Conditions:

  • Temperature: 80–120°C

  • Catalyst: Phase-transfer catalysts (e.g., tetrabutylammonium bromide)

  • Solvent: Polar aprotic solvents (e.g., dimethylformamide)

Industrial Applications

Dye and Pigment Manufacturing

The compound’s ability to form stable chromophores makes it invaluable in producing azo dyes, which are widely used in textiles and plastics. Its ethyl and phenyl groups enhance solubility in organic matrices, improving dye uniformity.

Polymer Stabilization

In rubber and plastic industries, derivatives of para-phenylenediamine act as antioxidants, mitigating degradation from UV exposure and oxidative stress . While 1,4-Benzenediamine, N-ethyl-N-phenyl- is less common in this role compared to bulkier analogs, research suggests potential efficacy in niche applications.

AspectProtocol
Personal Protective Equipment (PPE)Gloves (nitrile), goggles, lab coats, and respirators with organic vapor filters
VentilationUse fume hoods to minimize inhalation risks
StorageStore in airtight containers away from light and moisture
DisposalIncinerate or treat via certified hazardous waste facilities

Research Advancements and Future Directions

Key Research Challenges:

  • Toxicological Profiling: Limited data on long-term exposure effects in mammalian systems.

  • Green Synthesis: Developing solvent-free or catalytic methods to reduce waste.

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